N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chlorophenoxy)acetohydrazide
Description
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Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O3/c17-9-1-6-13-12(7-9)15(16(23)19-13)21-20-14(22)8-24-11-4-2-10(18)3-5-11/h1-7,19,23H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYSKKGOSGQYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound notable for its diverse biological activities. This compound integrates elements from indole and hydrazone chemistry, which are often associated with significant pharmacological properties. This article reviews its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.226 g/mol. The compound features a bromine atom and a hydrazone linkage, which contribute to its chemical reactivity and biological interactions.
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity :
-
Antimicrobial Properties :
- The presence of the indole moiety is linked to antimicrobial activity against a range of pathogens. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
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Anti-inflammatory Effects :
- Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Indole Derivative : The initial step often includes the synthesis of a bromo-indole derivative.
- Hydrazone Formation : The reaction with acetohydrazide leads to the formation of the hydrazone linkage.
- Purification : The product is purified through recrystallization or chromatography to achieve the desired purity.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Anticancer Mechanism :
- A study demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis via caspase activation pathways.
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Antimicrobial Testing :
- In vitro testing revealed that the compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
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Anti-inflammatory Properties :
- In a mouse model of inflammation, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.
Preparation Methods
Hydrazide Formation
2-(4-Chlorophenoxy)acetic acid is treated with hydrazine hydrate in ethanol under reflux (80°C, 6–8 h). The reaction proceeds via nucleophilic acyl substitution, yielding the hydrazide intermediate.
Optimization Notes :
-
Solvent : Ethanol improves solubility and reaction kinetics compared to methanol.
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Stoichiometry : A 1:1.2 molar ratio of acid to hydrazine maximizes yield (82–87%).
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Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity.
Synthesis of 5-Bromo-2-Oxoindole-3-Ylidene
Oxidation of 5-Bromoindole
5-Bromoindole is oxidized using hydrogen peroxide (30%) in acetic acid at 70°C for 4 h, forming 5-bromo-2-oxoindole.
Mechanistic Insight :
Generation of the Ylidene Derivative
The oxoindole intermediate undergoes tautomerization in acidic conditions (e.g., HCl/EtOH) to form the reactive 3-ylidene species.
Condensation Reaction
Conventional Heating Method
The hydrazide (1.0 equiv) and 5-bromo-2-oxoindole-3-ylidene (1.1 equiv) are refluxed in ethanol with glacial acetic acid (5% v/v) for 12–14 h.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Catalyst | Acetic acid |
| Yield | 65–70% |
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) isolates the product as a yellow crystalline solid.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 20 min) in acetonitrile with TBAB (tetrabutylammonium bromide, 10 mol%) accelerates the reaction.
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Irradiation Time | 20 min |
| Catalyst | TBAB |
| Yield | 85–90% |
Advantages : Reduced reaction time (83% shorter) and improved regioselectivity.
Characterization and Validation
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
-
Melting Point : 218–220°C (decomposition observed above 220°C).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Conventional Heating | 65–70 | 12–14 h | Moderate | Lab-scale |
| Microwave-Assisted | 85–90 | 20 min | High | Pilot-scale |
Challenges and Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
